molecular formula C49H64N4O6 B11564943 N',N''-{methanediylbis[(6-hydroxybenzene-3,1-diyl)(E)methylylidene]}bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide]

N',N''-{methanediylbis[(6-hydroxybenzene-3,1-diyl)(E)methylylidene]}bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide]

Cat. No.: B11564943
M. Wt: 805.1 g/mol
InChI Key: UTIHQNYSTSEDSY-JDHUAZPFSA-N
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Description

3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N’-[(E)-[5-({3-[(E)-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANAMIDO]IMINO}METHYL]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound characterized by its multiple tert-butyl and hydroxyphenyl groups

Preparation Methods

The synthesis of 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N’-[(E)-[5-({3-[(E)-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANAMIDO]IMINO}METHYL]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]METHYLIDENE]PROPANEHYDRAZIDE involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

    Preparation of 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOIC ACID: This intermediate is synthesized through a reaction involving tert-butyl hydroxyphenyl and propanoic acid under specific conditions.

    Formation of the Hydrazide: The propanoic acid derivative is then reacted with hydrazine to form the hydrazide compound.

    Condensation Reaction: The hydrazide is further reacted with aldehydes or ketones to form the final compound through a condensation reaction.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to increase yield and purity.

Chemical Reactions Analysis

3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N’-[(E)-[5-({3-[(E)-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANAMIDO]IMINO}METHYL]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]METHYLIDENE]PROPANEHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N’-[(E)-[5-({3-[(E)-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANAMIDO]IMINO}METHYL]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]METHYLIDENE]PROPANEHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the production of polymers, coatings, and other industrial materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N’-[(E)-[5-({3-[(E)-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANAMIDO]IMINO}METHYL]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with molecular targets and pathways. The compound exerts its effects by:

    Binding to Enzymes: It can inhibit or activate specific enzymes, affecting biochemical pathways.

    Antioxidant Activity: The compound can neutralize free radicals, reducing oxidative stress and preventing cellular damage.

    Signal Transduction: It may modulate signal transduction pathways, influencing cellular responses and functions.

Comparison with Similar Compounds

3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N’-[(E)-[5-({3-[(E)-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANAMIDO]IMINO}METHYL]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]METHYLIDENE]PROPANEHYDRAZIDE can be compared with similar compounds, such as:

    3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOIC ACID: This compound is a precursor in the synthesis of the target compound and shares similar structural features.

    Methyl 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE: Another related compound used in the synthesis of antioxidants.

    Octadecyl 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE: This compound is used in food packaging and other industrial applications.

Properties

Molecular Formula

C49H64N4O6

Molecular Weight

805.1 g/mol

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-[5-[[3-[(E)-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoylhydrazinylidene]methyl]-4-hydroxyphenyl]methyl]-2-hydroxyphenyl]methylideneamino]propanamide

InChI

InChI=1S/C49H64N4O6/c1-46(2,3)36-24-32(25-37(44(36)58)47(4,5)6)15-19-42(56)52-50-28-34-22-30(13-17-40(34)54)21-31-14-18-41(55)35(23-31)29-51-53-43(57)20-16-33-26-38(48(7,8)9)45(59)39(27-33)49(10,11)12/h13-14,17-18,22-29,54-55,58-59H,15-16,19-21H2,1-12H3,(H,52,56)(H,53,57)/b50-28+,51-29+

InChI Key

UTIHQNYSTSEDSY-JDHUAZPFSA-N

Isomeric SMILES

CC(C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N/N=C/C2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)/C=N/NC(=O)CCC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C)O)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NN=CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)C=NNC(=O)CCC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C)O

Origin of Product

United States

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